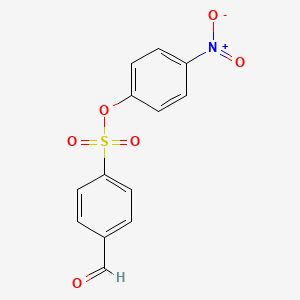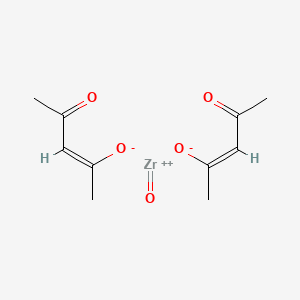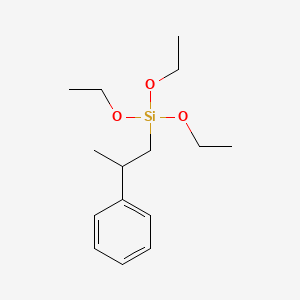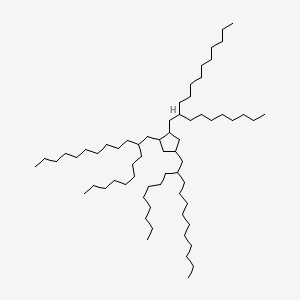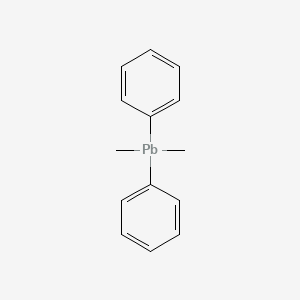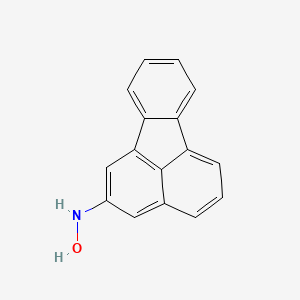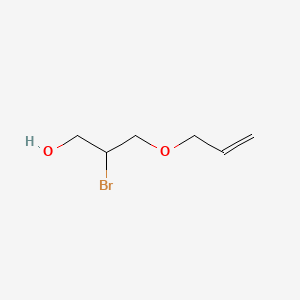
3-(Allyloxy)-2-bromopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxy)-2-bromopropan-1-ol is an organic compound that features both an allyloxy group and a bromine atom attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-2-bromopropan-1-ol can be achieved through several methods. One common approach involves the reaction of allyl alcohol with 2-bromopropanol under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the allyloxy group.
Another method involves the use of allyl bromide and 2-hydroxypropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxypropanol attacks the allyl bromide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Allyloxy)-2-bromopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 3-(Allyloxy)propan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-(Allyloxy)-2-hydroxypropan-1-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 3-(Allyloxy)propan-1-ol.
Substitution: 3-(Allyloxy)-2-hydroxypropan-1-ol.
Aplicaciones Científicas De Investigación
3-(Allyloxy)-2-bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in the modification of biomolecules
Medicine: Explored for its potential in drug development. The compound’s unique structure may offer new avenues for the design of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Allyloxy)-2-bromopropan-1-ol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The allyloxy group can participate in various reactions, such as oxidation and reduction, by providing a reactive site for chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-(Allyloxy)-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of a bromine atom.
3-(Allyloxy)propan-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-3-(methoxy)propan-1-ol: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
3-(Allyloxy)-2-bromopropan-1-ol is unique due to the presence of both an allyloxy group and a bromine atom. This combination provides a versatile reactivity profile, allowing for a wide range of chemical transformations. The compound’s structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
63264-72-2 |
|---|---|
Fórmula molecular |
C6H11BrO2 |
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
2-bromo-3-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-9-5-6(7)4-8/h2,6,8H,1,3-5H2 |
Clave InChI |
LOESVTJXRAAZKI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


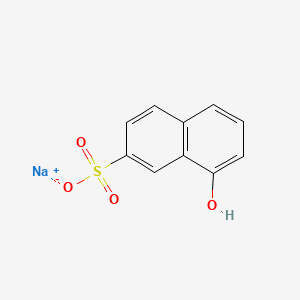
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
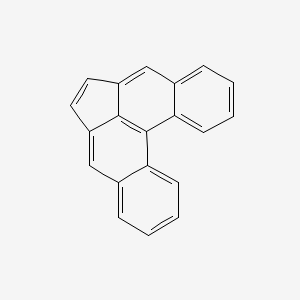
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)

